molecular formula C14H13NO B14714785 N-(4-methylphenyl)-N-phenylformamide CAS No. 10386-91-1

N-(4-methylphenyl)-N-phenylformamide

Cat. No.: B14714785
CAS No.: 10386-91-1
M. Wt: 211.26 g/mol
InChI Key: UTQYESDLIRZKGE-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-N-phenylformamide is an organic compound that belongs to the class of formamides It is characterized by the presence of a formamide group (–CONH–) attached to a phenyl ring and a 4-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-N-phenylformamide can be achieved through several methods. One common approach involves the reaction of 4-methylaniline with formic acid or formic anhydride under acidic conditions. The reaction typically proceeds as follows:

    Reaction with Formic Acid: 4-methylaniline is reacted with formic acid in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

    Reaction with Formic Anhydride: 4-methylaniline is reacted with formic anhydride in an inert solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and optimized reaction conditions to achieve high purity and consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-N-phenylformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the formamide group can yield amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Corresponding amides or carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro, sulfo, or halo derivatives of the original compound.

Scientific Research Applications

N-(4-methylphenyl)-N-phenylformamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-N-phenylformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic rings can participate in π-π interactions with aromatic residues in proteins, further influencing biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-phenylformamide: Lacks the 4-methyl group, resulting in different chemical and biological properties.

    N-(4-methylphenyl)formamide: Lacks the phenyl group, leading to variations in reactivity and applications.

    N-(4-methylphenyl)-N-(4-nitrophenyl)formamide:

Uniqueness

N-(4-methylphenyl)-N-phenylformamide is unique due to the presence of both a phenyl and a 4-methylphenyl group, which confer distinct steric and electronic properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

CAS No.

10386-91-1

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

N-(4-methylphenyl)-N-phenylformamide

InChI

InChI=1S/C14H13NO/c1-12-7-9-14(10-8-12)15(11-16)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

UTQYESDLIRZKGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C=O)C2=CC=CC=C2

Origin of Product

United States

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